Segetalin B

Description

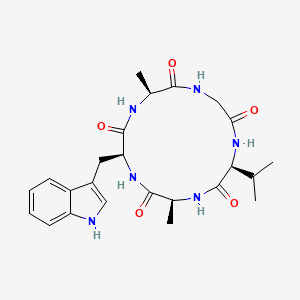

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,6S,9S,12S)-6-(1H-indol-3-ylmethyl)-3,9-dimethyl-12-propan-2-yl-1,4,7,10,13-pentazacyclopentadecane-2,5,8,11,14-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N6O5/c1-12(2)20-24(35)28-14(4)22(33)29-18(9-15-10-25-17-8-6-5-7-16(15)17)23(34)27-13(3)21(32)26-11-19(31)30-20/h5-8,10,12-14,18,20,25H,9,11H2,1-4H3,(H,26,32)(H,27,34)(H,28,35)(H,29,33)(H,30,31)/t13-,14-,18-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQDUSUKSGAFMN-OACKDKIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Segetalin B: A Technical Guide on its Discovery, Source, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Segetalin B is a cyclic pentapeptide first identified from the seeds of the plant Vaccaria segetalis. Exhibiting a range of biological activities, most notably estrogen-like and contractile effects, this compound has garnered interest for its therapeutic potential, particularly in the context of post-menopausal osteoporosis. This technical guide provides a comprehensive overview of the discovery, natural source, and key biological activities of this compound. It includes a summary of quantitative data, detailed experimental methodologies for cited bioassays, and visualizations of its signaling pathways and experimental workflows to facilitate further research and development.

Discovery and Source

This compound was discovered as part of a broader investigation into the chemical constituents of the seeds of Vaccaria segetalis (also known as cowherb or Wang Bu Liu Xing in traditional Chinese medicine), a plant belonging to the Caryophyllaceae family. The initial discovery of this class of cyclic peptides, termed segetalins, began with the isolation of Segetalin A in 1994. Subsequently, this compound was isolated from the same source and its structure was elucidated.

The primary and thus far only known natural source of this compound is the seeds of Vaccaria segetalis. These seeds have a history of use in traditional medicine for various ailments, suggesting a rich composition of bioactive compounds.

Chemical Structure

The structure of this compound was determined to be a cyclic pentapeptide with the amino acid sequence cyclo(-Gly-Val-Ala-Trp-Ala-). This cyclic structure is a common feature among the segetalin family of peptides and is crucial for their biological activity.

Biological Activities and Quantitative Data

This compound has demonstrated several distinct biological activities, with the most prominent being its estrogen-like effects and its influence on smooth muscle contractility. More recent research has elucidated its role in promoting bone formation.

Estrogen-like Activity

This compound exhibits estrogen-like activity, which has been demonstrated in vivo. This property suggests its potential as a phytoestrogen for applications in hormone replacement therapies or for managing conditions associated with estrogen deficiency, such as post-menopausal osteoporosis.

Contractile Activity

In studies using isolated rat aorta, this compound has been shown to possess contractile activity. This is in contrast to some other segetalins which exhibit vasorelaxant properties.

Promotion of Bone Formation

This compound has been found to promote the mineralization of bone marrow mesenchymal stem cells (BMSCs) derived from ovariectomized rats, indicating its potential in treating osteoporosis[1].

Quantitative Bioactivity Data

The following table summarizes the available quantitative data on the biological activities of this compound.

| Biological Activity | Assay System | Concentration/Dosage | Effect |

| Cytotoxicity | Ovariectomized rat-derived BMSCs | 100 μM (24 h) | Significant cytotoxicity observed[1] |

| Bone Mineralization | Ovariectomized rat-derived BMSCs | 0.1-10 μM (15 days) | Enhanced mineralization; increased ALP activity and levels of Osteocalcin and BMP-2[1] |

| Protein Upregulation in BMSCs | Ovariectomized rat-derived BMSCs | 10 μM (15 days) | Upregulated the protein expressions of Runx2 and osterix[1] |

| Estrogen-like Effect (in vivo) | Ovariectomized rats | 2.5 mg/kg, s.c., daily for two weeks | Increased uterine weight[1] |

| Inhibition of Bone Loss (in vivo) | Ovariectomized rats | 10-160 mg/kg, p.o., daily for 4 weeks | Inhibited bone loss; upregulated expressions of Runx2, osterix, and SIRT1; downregulated expressions of NICD and Hes1 in bone tissue[1] |

Experimental Protocols

Isolation and Purification of this compound from Vaccaria segetalis Seeds

A specific, detailed step-by-step protocol for the initial isolation of this compound is not extensively detailed in the available literature. However, based on the general procedures for isolating cyclic peptides from Vaccaria segetalis, a likely methodology is as follows:

-

Extraction: The dried and powdered seeds of Vaccaria segetalis are subjected to solvent extraction, likely starting with a nonpolar solvent to remove lipids, followed by extraction with methanol or ethanol to isolate a broader range of compounds, including the cyclic peptides.

-

Fractionation: The crude extract is then partitioned between different solvents of varying polarity (e.g., water and ethyl acetate) to separate compounds based on their solubility. The cyclic peptides are typically found in the more polar fractions.

-

Chromatography: The bioactive fractions are then subjected to multiple rounds of column chromatography. This may include silica gel chromatography, followed by reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve fine separation and purification of the individual segetalins, including this compound.

-

Structure Elucidation: The purified this compound is then subjected to spectroscopic analysis to determine its structure. This typically involves 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS).

Estrogen-like Activity Assay (Uterotrophic Assay in Ovariectomized Rats)

This in vivo assay is a standard method to assess the estrogenic or anti-estrogenic effects of a compound.

-

Animal Model: Adult female rats are ovariectomized to eliminate the endogenous production of estrogens.

-

Acclimatization: The animals are allowed to recover from surgery and acclimatize for a period, typically one to two weeks.

-

Dosing: The ovariectomized rats are then treated with this compound (e.g., 2.5 mg/kg, subcutaneously, daily for two weeks)[1]. A vehicle control group and a positive control group (treated with a known estrogen like estradiol) are also included.

-

Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and their uteri are excised and weighed.

-

Analysis: A statistically significant increase in uterine weight in the this compound-treated group compared to the vehicle control group indicates an estrogen-like effect.

Contractile Activity Assay (Isolated Rat Aorta)

This ex vivo assay measures the effect of a compound on the contractility of vascular smooth muscle.

-

Tissue Preparation: The thoracic aorta is carefully dissected from a rat and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with carbogen (95% O2, 5% CO2). The aorta is cleaned of adhering connective tissue and cut into rings.

-

Organ Bath Setup: The aortic rings are mounted in an organ bath containing the physiological salt solution maintained at 37°C. The rings are connected to an isometric force transducer to record changes in tension.

-

Equilibration: The aortic rings are allowed to equilibrate under a resting tension for a specified period.

-

Induction of Contraction: A contractile agent, such as norepinephrine or potassium chloride, is added to the organ bath to induce a stable contraction.

-

Application of this compound: Once a stable contraction is achieved, this compound is added to the bath in a cumulative or single-dose manner.

-

Data Analysis: The changes in tension (contraction) are recorded. An increase in tension after the addition of this compound indicates a contractile effect.

Signaling Pathways

This compound Signaling in Osteoblasts

Recent studies have elucidated the signaling pathway through which this compound promotes bone formation in osteoblasts. This compound activates Phospholipase D1 (PLD1), which in turn enhances the activity of Sirtuin 1 (SIRT1). Activated SIRT1 inhibits γ-secretase, leading to a downregulation of the Notch signaling pathway (specifically NICD and Hes1). The inhibition of the Notch pathway relieves its suppression of the Wnt/β-catenin signaling pathway, leading to the upregulation of osteogenic transcription factors like Runx2 and Osterix, and ultimately promoting osteoblast differentiation and bone formation.

Caption: Signaling pathway of this compound in promoting bone formation.

Experimental Workflow

The general workflow for the discovery and initial characterization of a natural product like this compound is outlined below.

Caption: General experimental workflow for the discovery of this compound.

Conclusion

This compound, a cyclic pentapeptide from Vaccaria segetalis seeds, presents a compelling profile for further pharmacological investigation. Its estrogen-like properties and its ability to promote bone formation through a defined signaling pathway highlight its potential as a lead compound for the development of therapeutics for osteoporosis and other estrogen-related conditions. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its safety and efficacy in preclinical and clinical settings.

References

Segetalin B from Vaccaria segetalis Seeds: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Segetalin B, a cyclic pentapeptide isolated from the seeds of Vaccaria segetalis, has emerged as a promising natural compound with significant therapeutic potential, particularly in the field of bone health. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, key experimental findings, and detailed protocols relevant to its study. The information presented herein is intended to serve as a comprehensive resource for researchers investigating the pharmacological properties of this compound and its potential applications in drug development, with a primary focus on its role in mitigating postmenopausal osteoporosis.

Introduction

Vaccaria segetalis (Neck.) Garcke, commonly known as cowherb or Wang-Bu-Liu-Xing in Traditional Chinese Medicine, has a long history of use in treating conditions related to blood circulation and lactation.[1] Modern phytochemical investigations have revealed that the seeds of V. segetalis are a rich source of various bioactive compounds, including triterpenoid saponins, flavonoids, and cyclic peptides.[2][3][4] Among these, the cyclic peptides, particularly this compound, have garnered considerable scientific interest due to their potent biological activities.

This compound is a cyclopentapeptide with demonstrated estrogen-like activity.[5] This property has positioned it as a phytoestrogen with potential applications in addressing estrogen deficiency-related conditions, most notably postmenopausal osteoporosis (PMOP). This guide will delve into the molecular mechanisms underlying this compound's therapeutic effects, present quantitative data from key studies, and provide detailed experimental protocols to facilitate further research in this area.

Chemical Properties

-

IUPAC Name: (3S,6S,9S,12S)-6-(1H-indol-3-ylmethyl)-3,9-dimethyl-12-propan-2-yl-1,4,7,10,13-pentazacyclopentadecane-2,5,8,11,14-pentone

-

Molecular Formula: C₂₄H₃₂N₆O₅[6]

-

Molecular Weight: 484.5 g/mol [6]

-

Structure: A cyclic pentapeptide.

Biological Activities and Mechanism of Action

The primary biological activity of this compound investigated to date is its role in promoting bone formation, making it a promising candidate for the treatment of postmenopausal osteoporosis. It exerts its effects through the modulation of specific signaling pathways in bone marrow mesenchymal stem cells (BMSCs).

Estrogen-Like Activity

This compound exhibits estrogen-like effects, which have been demonstrated in vivo. In ovariectomized rats, subcutaneous administration of this compound (2.5 mg/kg daily for two weeks) resulted in a significant increase in uterine weight.[3]

Promotion of Osteogenic Differentiation and Mineralization

In vitro studies using ovariectomized rat-derived BMSCs have shown that this compound promotes osteogenic differentiation and mineralization in a dose-dependent manner.[3] This is evidenced by increased activity of alkaline phosphatase (ALP), a key marker of early osteoblast differentiation, and enhanced mineralization confirmed by Alizarin Red S staining. Furthermore, this compound treatment leads to increased levels of osteocalcin and bone morphogenetic protein-2 (BMP-2), both crucial for bone formation.[3]

Signaling Pathways

Recent research has elucidated two key signaling pathways through which this compound promotes bone formation:

-

SIRT1/Notch1 Signaling Axis: this compound upregulates the expression of Sirtuin 1 (SIRT1), a protein deacetylase, as well as the key osteogenic transcription factors Runx2 and Osterix. Concurrently, it downregulates the expression of the Notch intracellular domain (NICD) and its downstream target Hes1. The activation of SIRT1 is crucial for these effects, as the inhibition of SIRT1 reverses the pro-osteogenic effects of this compound.

-

PLD1/SIRT1 Signaling Pathway: this compound has been shown to directly activate Phospholipase D1 (PLD1), leading to enhanced SIRT1 activity.[2] This, in turn, suppresses the overactivation of Notch1 signaling by inhibiting γ-secretase. The downstream effect is the upregulation of the Wnt/β-catenin signaling pathway, a critical pathway in bone formation.[2]

Anti-Tumor Activity

Current research on the bioactivities of various segetalins has not demonstrated anti-tumor activity for this compound. While other cyclic peptides from Vaccaria segetalis, such as Segetalin E, have shown moderate inhibitory activity against certain cancer cell lines, this effect has not been reported for this compound.[7] Therefore, at present, there is no evidence to support an anti-tumor role for this compound.

Quantitative Data

The following tables summarize the quantitative data from key studies on the biological effects of this compound.

Table 1: In Vitro Effects of this compound on Bone Marrow Mesenchymal Stem Cells (BMSCs)

| Parameter | Cell Type | Concentration Range | Duration | Observed Effect | Citation(s) |

| Cytotoxicity | Ovariectomized rat-derived BMSCs | 0.1-100 μM | 24 hours | Significant cytotoxicity observed at 100 μM | [3] |

| Mineralization | Ovariectomized rat-derived BMSCs | 0.1-10 μM | 15 days | Enhanced mineralization | [3] |

| ALP Activity | Ovariectomized rat-derived BMSCs | 0.1-10 μM | 15 days | Increased ALP activity | [3] |

| Osteocalcin Levels | Ovariectomized rat-derived BMSCs | 0.1-10 μM | 15 days | Increased osteocalcin levels | [3] |

| BMP-2 Levels | Ovariectomized rat-derived BMSCs | 0.1-10 μM | 15 days | Increased BMP-2 levels | [3] |

| Runx2 and Osterix Expression | Ovariectomized rat-derived BMSCs | 10 μM | 15 days | Upregulated protein expression | [3] |

Table 2: In Vivo Effects of this compound in Ovariectomized Rats

| Parameter | Animal Model | Dosage | Duration | Observed Effect | Citation(s) |

| Uterine Weight | Ovariectomized rats | 2.5 mg/kg (s.c., daily) | 2 weeks | Increased uterine weight to 75.6 ± 8.87 mg | [3] |

| Bone Loss | Ovariectomized rats | 10-160 mg/kg (p.o., daily) | 4 weeks | Inhibited bone loss | [3] |

| Runx2, Osterix, and SIRT1 Expression (bone tissue) | Ovariectomized rats | 10-160 mg/kg (p.o., daily) | 4 weeks | Upregulated expression | [3] |

| NICD and Hes1 Expression (bone tissue) | Ovariectomized rats | 10-160 mg/kg (p.o., daily) | 4 weeks | Downregulated expression | [3] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound promotes bone formation via the SIRT1/Notch1 signaling pathway.

Caption: this compound activates the PLD1/SIRT1 pathway to promote bone formation.

Caption: General experimental workflow for the study of this compound.

Experimental Protocols

Isolation and Purification of this compound from Vaccaria segetalis Seeds

This protocol provides a general methodology for the extraction and purification of cyclic peptides from plant seeds.

-

Seed Preparation: Dry mature seeds of Vaccaria segetalis are ground into a fine powder.

-

Extraction:

-

The powdered seeds are subjected to successive extractions with solvents of increasing polarity. A common sequence is petroleum ether followed by 95% ethanol.[8]

-

The ethanol extract is then concentrated under reduced pressure.

-

-

Liquid-Liquid Partitioning:

-

The concentrated ethanol extract is suspended in water and partitioned successively with dichloromethane, ethyl acetate, and n-butanol.[8]

-

-

Chromatographic Purification:

-

The fractions obtained from partitioning are subjected to various chromatographic techniques for the isolation of pure this compound.

-

These techniques may include silica gel chromatography, Sephadex LH-20 chromatography, and preparative high-performance liquid chromatography (HPLC), often using a C18 column.[8][9]

-

Fractions are monitored by thin-layer chromatography (TLC) or analytical HPLC.

-

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Culture and Osteogenic Differentiation of Bone Marrow Mesenchymal Stem Cells (BMSCs)

-

Cell Isolation and Culture:

-

BMSCs are isolated from the bone marrow of femurs and tibias of rats or mice.

-

Cells are cultured in a suitable growth medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

-

-

Osteogenic Induction:

-

To induce osteogenic differentiation, the growth medium is replaced with an osteogenic induction medium.

-

This medium typically consists of the growth medium supplemented with 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid, and 10⁻⁸ M dexamethasone.[6]

-

Cells are cultured in the induction medium for 14-21 days, with the medium being changed every 2-3 days.

-

This compound is added to the osteogenic induction medium at the desired concentrations.

-

Alkaline Phosphatase (ALP) Activity Assay

-

Cell Lysis: After the desired treatment period, cells are washed with phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).

-

Assay Procedure:

-

The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate solution in an alkaline buffer (e.g., Tris-HCl, pH 10.5) at 37°C.

-

The reaction is stopped by adding NaOH.

-

The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm using a microplate reader.

-

ALP activity is normalized to the total protein content of the cell lysate, determined using a BCA or Bradford protein assay.

-

Alizarin Red S Staining for Mineralization

-

Fixation: After 14-21 days of osteogenic induction, the cell layer is washed with PBS and fixed with 4% paraformaldehyde or 10% formalin for 15-30 minutes at room temperature.

-

Staining:

-

The fixed cells are washed with deionized water.

-

A 2% Alizarin Red S solution (pH 4.1-4.3) is added to cover the cell layer and incubated for 20-30 minutes at room temperature.[2]

-

The staining solution is removed, and the cells are washed several times with deionized water to remove excess stain.

-

-

Visualization and Quantification:

-

The stained mineralized nodules appear bright orange-red and can be visualized and imaged using a light microscope.

-

For quantification, the stain can be eluted with 10% cetylpyridinium chloride, and the absorbance of the eluted stain is measured at 562 nm.[10]

-

Western Blot Analysis

-

Protein Extraction: Cells are lysed in RIPA buffer containing a protease inhibitor cocktail. The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer:

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies against the target proteins (e.g., Runx2, Osterix, SIRT1, NICD, Hes1, and a loading control like β-actin or GAPDH).

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software.

-

Conclusion

This compound, a cyclic pentapeptide from Vaccaria segetalis seeds, presents a compelling case for further investigation as a therapeutic agent for postmenopausal osteoporosis. Its well-defined mechanism of action, involving the SIRT1/Notch1 and PLD1/SIRT1 signaling pathways, provides a solid foundation for its development as a targeted therapy. This technical guide offers a comprehensive resource for researchers, providing the necessary background, quantitative data, and detailed protocols to advance the study of this promising natural product. Future research should focus on preclinical and clinical studies to validate its efficacy and safety in human subjects.

References

- 1. SIRT1 is a positive regulator of the master osteoblast transcription factor, RUNX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 3. 4.8. Alizarin Red Staining [bio-protocol.org]

- 4. cellntec.com [cellntec.com]

- 5. ixcellsbiotech.com [ixcellsbiotech.com]

- 6. Rapid growth and osteogenic differentiation of mesenchymal stem cells isolated from human bone marrow - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Methods of extraction, separation and identification of cyclic peptides from flaxseed (Linum usitatissimum L.): A review | Sobolev | Food systems [fsjour.com]

- 9. researchgate.net [researchgate.net]

- 10. oricellbio.com [oricellbio.com]

Segetalin B: A Technical Guide to its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Segetalin B is a naturally occurring cyclic pentapeptide with demonstrated estrogen-like activity, making it a molecule of significant interest for research in areas such as post-menopausal osteoporosis. This technical guide provides a comprehensive overview of the known chemical properties of this compound and a detailed account of a likely synthetic route based on established methods. The information is presented to support ongoing research and development efforts related to this promising bioactive compound.

Chemical Properties of this compound

This compound is a cyclopentapeptide originally isolated from the seeds of Vaccaria segetalis. Its structure and properties have been characterized using various analytical techniques.

General Properties

This compound is a white to off-white solid. It is a cyclic peptide composed of five amino acid residues: Alanine, Glycine, Valine, another Alanine, and Tryptophan.

Tabulated Chemical Data

The following table summarizes the key quantitative chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₂N₆O₅ | PubChem[1] |

| Molecular Weight | 484.55 g/mol | PubChem[1] |

| IUPAC Name | (3S,6S,9S,12S)-6-(1H-indol-3-ylmethyl)-3,9-dimethyl-12-(propan-2-yl)-1,4,7,10,13-pentazacyclopentadecane-2,5,8,11,14-pentaone | PubChem[1] |

| CAS Number | 164991-89-3 | MedchemExpress.com[2] |

| Canonical SMILES | CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)C(C)C)C)CC2=CNC3=CC=CC=C32 | PubChem[1] |

| Solubility | Soluble in DMSO-based solutions. For example, ≥ 2.08 mg/mL in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. | MedchemExpress.com[2] |

| Melting Point | Data not readily available in the public domain. | |

| Appearance | White to off-white solid. |

Spectral Data

Detailed spectral data for this compound, such as specific peak lists for ¹H and ¹³C NMR or a full ESI-MS/MS spectrum, are not widely available in public databases. However, the structural elucidation of segetalins, in general, has been achieved through techniques including 2D NMR and electrospray ionization mass spectrometry (ESI-MS)/MS.[3]

Synthesis of this compound

The first total synthesis of this compound was reported by Sonnet et al. in Tetrahedron Letters.[4] While the full experimental details from the original publication are not reproduced here, a representative and detailed protocol based on established solution-phase peptide synthesis and cyclization methods is provided below. This methodology is consistent with the general strategies employed for the synthesis of cyclic peptides.

Synthetic Strategy Overview

The synthesis of this compound can be approached through a linear assembly of the constituent amino acids followed by an intramolecular cyclization. A common and effective method for this is solution-phase peptide synthesis. The general workflow involves:

-

Preparation of Protected Amino Acids: Each amino acid in the this compound sequence (Ala, Gly, Val, Ala, Trp) is protected at its N-terminus (e.g., with a Boc or Fmoc group) and its C-terminus may be activated for coupling.

-

Linear Peptide Assembly: The protected amino acids are sequentially coupled in the desired order (e.g., Trp-Ala-Gly-Val-Ala) in solution.

-

Deprotection: The protecting groups at the N- and C-termini of the linear peptide are removed.

-

Cyclization: The deprotected linear peptide is induced to form a cyclic structure through the formation of a peptide bond between the N- and C-terminal amino acids. This is typically carried out under high dilution to favor intramolecular cyclization over intermolecular polymerization.

-

Purification: The final cyclic peptide is purified using techniques such as preparative HPLC.

Detailed Experimental Protocol (Representative)

Materials:

-

N-α-Fmoc protected amino acids (Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Trp(Boc)-OH)

-

Coupling reagents (e.g., HBTU, HOBt, or HATU)

-

Base (e.g., DIPEA)

-

Deprotection reagents (e.g., piperidine for Fmoc, TFA for Boc and final cleavage)

-

Solvents (DMF, DCM, Diethyl ether)

-

Rink Amide resin (for solid-phase synthesis, which is an alternative to solution-phase)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Preparative RP-HPLC system

Procedure:

-

Linear Peptide Synthesis (Solution Phase):

-

Step 1: Dipeptide formation (Fmoc-Val-Ala-OMe): To a solution of Fmoc-Val-OH and H-Ala-OMe.HCl in DMF, add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA). Stir at room temperature until the reaction is complete (monitored by TLC). Work up to isolate the protected dipeptide.

-

Step 2: N-terminal deprotection: Treat the dipeptide with a solution of piperidine in DMF to remove the Fmoc group.

-

Step 3: Subsequent couplings: Repeat the coupling and deprotection steps with Fmoc-Gly-OH, Fmoc-Ala-OH, and finally Fmoc-Trp(Boc)-OH to assemble the linear pentapeptide Fmoc-Trp(Boc)-Ala-Gly-Val-Ala-OMe.

-

-

Preparation for Cyclization:

-

Step 4: C-terminal deprotection: Saponify the methyl ester of the linear peptide using a mild base (e.g., LiOH in THF/water) to yield the free carboxylic acid.

-

Step 5: N-terminal deprotection: Remove the N-terminal Fmoc group using piperidine in DMF.

-

-

Cyclization:

-

Step 6: Intramolecular cyclization: Dissolve the deprotected linear peptide in a large volume of a suitable solvent (e.g., DMF or DCM) to achieve high dilution (typically around 1 mM). Add a cyclization reagent (e.g., DPPA with NaHCO₃ or HATU with DIPEA) and stir for an extended period (24-48 hours) at room temperature. The high dilution favors the intramolecular reaction to form the cyclic peptide.

-

-

Final Deprotection and Purification:

-

Step 7: Side-chain deprotection: Treat the cyclic peptide with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to remove the Boc protecting group from the tryptophan side chain.

-

Step 8: Purification: Precipitate the crude cyclic peptide with cold diethyl ether, centrifuge, and wash. Purify the crude product by preparative reverse-phase HPLC (RP-HPLC) using a suitable gradient of acetonitrile in water with 0.1% TFA.

-

Step 9: Characterization: Confirm the identity and purity of the synthesized this compound using analytical HPLC, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.

-

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound, a cyclic pentapeptide.

Synthetic Workflow for this compound

Caption: A representative workflow for the synthesis of this compound.

Biological Activity and Potential Applications

This compound has been shown to possess estrogen-like activity. It promotes the mineralization of bone marrow mesenchymal stem cells derived from ovariectomized rats in vitro.[2] This activity suggests its potential as a lead compound for the development of therapeutics for post-menopausal osteoporosis. At high concentrations (100 μM), this compound has demonstrated significant cytotoxicity.[2] Further research is warranted to fully elucidate its mechanism of action and therapeutic potential.

Conclusion

This compound is a bioactive cyclic peptide with promising therapeutic potential, particularly in the context of bone health. This guide has summarized its key chemical properties and provided a detailed, representative protocol for its chemical synthesis. The availability of a robust synthetic route is crucial for enabling further biological studies and drug development efforts centered on this intriguing natural product. The diagrams provided offer a clear visualization of its structure and a logical workflow for its synthesis, serving as a valuable resource for researchers in the field.

References

Segetalin B: A Technical Guide to its Estrogen-Like Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Segetalin B, a cyclic pentapeptide isolated from the seeds of Vaccaria segetalis, has demonstrated notable estrogen-like activity in various preclinical studies. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its potential interaction with estrogen receptor signaling pathways. While in vivo evidence strongly suggests estrogenic effects, particularly in promoting bone formation, direct quantitative data on its interaction with estrogen receptors remains to be fully elucidated. This document summarizes the available data, details relevant experimental protocols for further investigation, and visualizes the key signaling pathways implicated in its activity.

Introduction

Phytoestrogens, plant-derived compounds with estrogenic activity, are of significant interest in the development of therapies for hormone-related conditions, such as postmenopausal osteoporosis and menopausal symptoms. This compound is a promising candidate in this class of compounds. Early studies have shown that this compound can mimic the effects of estrogen in vivo, such as increasing uterine weight in ovariectomized rats, a classic indicator of estrogenic action[1]. More recent research has highlighted its potential in bone metabolism, where it has been shown to mitigate bone loss in ovariectomized rat models by promoting bone formation[2]. This activity is linked to the modulation of the SIRT1/Notch1 signaling pathway[2].

Despite these observations, the precise molecular mechanism underpinning this compound's estrogen-like effects is not yet fully characterized. A thorough understanding of its interaction with estrogen receptors (ERα and ERβ) and its influence on downstream gene expression is crucial for its development as a therapeutic agent. This guide aims to consolidate the existing knowledge and provide a framework for future research.

Quantitative Data on Estrogenic Activity

Estrogen Receptor Binding Affinity

A competitive estrogen receptor binding assay is used to determine the ability of a test compound to displace a radiolabeled estrogen from the ERα and ERβ receptors. The results are typically expressed as the half-maximal inhibitory concentration (IC50) and the relative binding affinity (RBA) compared to 17β-estradiol.

| Compound | Receptor | IC50 (nM) | Relative Binding Affinity (RBA) (%) |

| This compound | ERα | Data Not Available | Data Not Available |

| ERβ | Data Not Available | Data Not Available | |

| 17β-Estradiol (Reference) | ERα | ~0.2-1.0 | 100 |

| ERβ | ~0.5-1.0 | 100 |

Note: IC50 values for 17β-estradiol can vary depending on the specific assay conditions.[3]

In Vitro Proliferative Effects (E-screen Assay)

The E-screen assay measures the proliferative effect of estrogenic compounds on ER-positive human breast cancer cells, such as MCF-7. The results are presented as the half-maximal effective concentration (EC50) and the relative proliferative effect (RPE) compared to 17β-estradiol.

| Compound | EC50 (pM) | Relative Proliferative Effect (RPE) (%) |

| This compound | Data Not Available | Data Not Available |

| 17β-Estradiol (Reference) | ~1-10 | 100 |

Note: EC50 values for 17β-estradiol can vary between different MCF-7 cell stocks and assay conditions.[4]

Signaling Pathways

The estrogen-like effects of this compound are likely mediated through the activation of estrogen-responsive signaling pathways. The following diagrams illustrate the canonical estrogen receptor signaling pathway and the SIRT1/Notch1 pathway, which has been specifically implicated in this compound's effects on bone formation.

References

- 1. Estrogen-like activity of cyclic peptides from Vaccaria segetalis extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SIRT1/Notch1 signal axis involves in the promoting effect of this compound on bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]

Segetalin B: A Novel Modulator of Osteogenesis and Its Therapeutic Potential in Bone Formation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Segetalin B, a cyclic peptide derived from Vaccaria segetalis, has emerged as a promising natural compound with significant therapeutic potential for metabolic bone diseases, particularly postmenopausal osteoporosis.[1][2][3][4][5] This technical guide provides a comprehensive overview of the biological activity of this compound in promoting bone formation. It delves into the molecular mechanisms, summarizes key quantitative findings from preclinical studies, and provides detailed experimental protocols. The guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the osteogenic properties of this compound.

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Current therapeutic strategies often have limitations, prompting the exploration of novel anabolic agents. Phytoestrogens, naturally occurring plant-derived compounds with estrogen-like activity, have garnered attention for their potential role in mitigating bone loss.[1] this compound, a cyclopentapeptide, has been identified as a phytoestrogen with potent effects on bone formation.[2][6] This document synthesizes the current understanding of this compound's role in osteogenesis.

Molecular Mechanism of Action: Signaling Pathways

This compound exerts its pro-osteogenic effects by modulating key signaling pathways involved in osteoblast differentiation and function. The primary mechanism involves the activation of Sirtuin 1 (SIRT1), which in turn regulates the Notch and Wnt/β-catenin signaling pathways.

The PLD1/SIRT1/Notch1 Signaling Axis

Recent studies have elucidated a signaling cascade initiated by this compound that involves Phospholipase D1 (PLD1), SIRT1, and the Notch signaling pathway.[7]

-

Activation of PLD1: this compound directly activates PLD1, leading to its phosphorylation.[7]

-

Upregulation of SIRT1 Activity: Activated PLD1 enhances the activity of SIRT1, a histone deacetylase known to play a crucial role in cellular metabolism and differentiation.[7]

-

Inhibition of γ-Secretase and Notch1 Signaling: Increased SIRT1 activity leads to the suppression of γ-secretase, an enzyme complex responsible for the cleavage and activation of the Notch1 receptor.[7] This inhibition of γ-secretase prevents the overactivation of Notch1 signaling.[7] The Notch intracellular domain (NICD) is a product of this cleavage, and its reduced expression, along with its acetylated form and the downstream target Hes1, indicates the downregulation of this pathway.[1]

The following diagram illustrates the PLD1/SIRT1/Notch1 signaling pathway modulated by this compound.

Upregulation of the Wnt/β-catenin Signaling Pathway

The inhibition of Notch1 signaling by this compound leads to the upregulation of the Wnt/β-catenin pathway, a critical signaling cascade for osteoblast differentiation and bone formation.[7] Overexpression of Notch1 has been shown to weaken the promotional effect of this compound on osteogenesis and the activation of the Wnt/β-catenin pathway.[7]

The diagram below depicts the relationship between Notch1 inhibition and Wnt/β-catenin activation.

Quantitative Data on the Biological Activity of this compound

The pro-osteogenic effects of this compound have been quantified in both in vitro and in vivo models.

Table 1: In Vitro Effects of this compound on Osteoblast Differentiation Markers

| Parameter | Cell Type | Concentration of this compound | Duration | Observation | Reference |

| Mineralization | Ovariectomized (OVX) rat-derived Bone Marrow Mesenchymal Stem Cells (BMSCs) | 0.1-10 µM | 15 days | Dose-dependent promotion of mineralization.[1][2] | [1],[2] |

| Alkaline Phosphatase (ALP) Activity | OVX rat-derived BMSCs | 0.1-10 µM | 15 days | Increased ALP activity.[2] | [2] |

| Osteocalcin (OCN) Level | OVX rat-derived BMSCs | Not specified | Not specified | Increased level of Osteocalcin.[1][2] | [1],[2] |

| Bone Morphogenetic Protein-2 (BMP-2) Level | OVX rat-derived BMSCs | Not specified | Not specified | Increased level of BMP-2.[1][2] | [1],[2] |

| SIRT1 Activity | OVX rat-derived BMSCs | Not specified | Not specified | Increased SIRT1 activity.[1] | [1] |

| Runx2 and Osterix Protein Expression | OVX rat-derived BMSCs | 10 µM | 15 days | Upregulated protein expressions of Runx2 and Osterix.[1][2] | [1],[2] |

| NICD, acetyl-NICD, and Hes1 Protein Expression | OVX rat-derived BMSCs | Not specified | Not specified | Downregulated protein expressions.[1] | [1] |

Table 2: In Vivo Effects of this compound in Ovariectomized (OVX) Animal Models

| Parameter | Animal Model | Dosage of this compound | Duration | Observation | Reference |

| Bone Loss | OVX rats | 10-160 mg/kg (p.o., daily) | 4 weeks | Significantly decreased bone loss.[1][2] | [1],[2] |

| Urine Calcium and Phosphorus | OVX rats | Not specified | Not specified | Inhibited calcium and phosphorus loss.[1] | [1] |

| ALP Activity in Bone Marrow | OVX rats | Not specified | Not specified | Elevated ALP activity.[1] | [1] |

| Runx2, Osterix, and SIRT1 Protein Expression in Bone Tissue | OVX rats | 10-160 mg/kg (p.o., daily) | 4 weeks | Upregulated expressions.[1][2] | [1],[2] |

| NICD and Hes1 Protein Expression in Bone Tissue | OVX rats | 10-160 mg/kg (p.o., daily) | 4 weeks | Downregulated expressions.[1][2] | [1],[2] |

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the literature on this compound.

Cell Culture and Osteogenic Differentiation of BMSCs

-

Isolation and Culture of BMSCs: Bone marrow mesenchymal stem cells (BMSCs) are isolated from the femurs and tibias of ovariectomized rats. The cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Osteogenic Induction: To induce osteogenic differentiation, BMSCs are cultured in an osteogenic induction medium consisting of DMEM with 10% FBS, 0.1 µM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbic acid.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the osteogenic induction medium at final concentrations ranging from 0.1 to 10 µM. The medium is replaced every 3 days.

Alizarin Red S Staining for Mineralization

-

After 15 days of osteogenic induction, the cells are washed twice with phosphate-buffered saline (PBS).

-

The cells are fixed with 4% paraformaldehyde for 30 minutes.

-

After washing with deionized water, the cells are stained with 1% Alizarin Red S solution (pH 4.2) for 30 minutes at room temperature.

-

The stained cells are washed with deionized water to remove excess stain.

-

The stained mineralized nodules are observed and imaged using a microscope.

Alkaline Phosphatase (ALP) Activity Assay

-

BMSCs are cultured in osteogenic induction medium with or without this compound for a specified period (e.g., 7 or 14 days).

-

The cells are washed with PBS and lysed with a lysis buffer (e.g., 0.1% Triton X-100).

-

The cell lysate is centrifuged, and the supernatant is collected.

-

The ALP activity in the supernatant is determined using an ALP activity assay kit, which measures the conversion of p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP) at 405 nm.

-

The total protein concentration of the lysate is determined using a BCA protein assay kit to normalize the ALP activity.

Western Blot Analysis

-

Total protein is extracted from BMSCs or bone tissue using RIPA lysis buffer containing a protease inhibitor cocktail.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against Runx2, Osterix, SIRT1, NICD, Hes1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

The following diagram outlines the general workflow for a Western Blot experiment.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for promoting bone formation. Its mechanism of action, involving the modulation of the PLD1/SIRT1/Notch1 and Wnt/β-catenin signaling pathways, provides a strong rationale for its development as a treatment for osteoporosis. Future research should focus on further elucidating the downstream targets of these pathways and conducting comprehensive preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans. The combination of this compound with other therapeutic agents, such as γ-secretase inhibitors, may offer a novel and more effective strategy for the management of postmenopausal osteoporosis.[7]

References

- 1. SIRT1/Notch1 signal axis involves in the promoting effect of this compound on bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. osteocalcin | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. abmole.com [abmole.com]

- 6. Cancer Treatment by Caryophyllaceae-Type Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound promotes bone formation in ovariectomized mice by activating PLD1/SIRT1 signaling to inhibit γ-secretase-mediated Notch1 overactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

Segetalin B: A Technical Guide for Post-Menopausal Osteoporosis Research

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Post-menopausal osteoporosis, characterized by a decline in estrogen levels and subsequent bone loss, represents a significant global health challenge. Current therapeutic strategies, while effective, are not without limitations, necessitating the exploration of novel treatment modalities. Segetalin B, a cyclic peptide derived from the seeds of Vaccaria segetalis, has emerged as a promising natural compound with potent estrogen-like activity and significant potential in promoting bone formation.[1][2] This technical guide provides a comprehensive overview of the current research on this compound for post-menopausal osteoporosis, focusing on its mechanism of action, quantitative efficacy data, and detailed experimental protocols to facilitate further investigation and drug development efforts.

Mechanism of Action: Promoting Osteogenesis

This compound exerts its pro-osteogenic effects primarily by stimulating osteoblast differentiation and mineralization.[1][3] Research indicates that it enhances the activity of bone marrow mesenchymal stem cells (BMSCs) derived from ovariectomized rats, a well-established model for post-menopausal osteoporosis.[1][2][4] The underlying molecular mechanisms involve the modulation of key signaling pathways critical for bone formation.

The SIRT1/Notch1 Signaling Axis

A pivotal mechanism through which this compound promotes bone formation is its influence on the SIRT1/Notch1 signaling axis.[2] this compound upregulates the expression of Sirtuin 1 (SIRT1), a protein deacetylase known to play a crucial role in bone metabolism.[2][5] This upregulation of SIRT1 leads to the downregulation of the Notch signaling pathway, specifically by decreasing the expression of the Notch intracellular domain (NICD) and its downstream target, Hes1.[1][2] The inhibition of Notch signaling, in turn, promotes the expression of key osteogenic transcription factors, Runx2 and Osterix, driving osteoblast differentiation and subsequent bone formation.[1][2][6] The selective inhibition of SIRT1 by compounds like EX527 has been shown to reverse the beneficial effects of this compound, confirming the critical role of this pathway.[2]

The PLD1/SIRT1 Signaling Pathway and Wnt/β-catenin Activation

Recent studies have further elucidated the upstream regulation of SIRT1 by this compound, implicating Phospholipase D1 (PLD1).[7] this compound appears to directly activate PLD1, leading to increased SIRT1 activity.[7] This enhanced SIRT1 activity then suppresses the overactivation of Notch1 signaling by inhibiting γ-secretase.[7] The downstream consequence of this cascade is the upregulation of the Wnt/β-catenin signaling pathway, a critical regulator of osteogenesis.[7] Overexpression of Notch1 has been shown to weaken the pro-osteogenic effects of this compound and its activation of the Wnt/β-catenin pathway.[7] This suggests a hierarchical signaling cascade where this compound initiates bone formation through PLD1 activation, leading to SIRT1-mediated inhibition of Notch1 and subsequent activation of Wnt/β-catenin signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SIRT1/Notch1 signal axis involves in the promoting effect of this compound on bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. osteocalcin | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 4. Animal models for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dspace.library.uu.nl [dspace.library.uu.nl]

- 7. This compound promotes bone formation in ovariectomized mice by activating PLD1/SIRT1 signaling to inhibit γ-secretase-mediated Notch1 overactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

Segetalin B: A Technical Guide to its Mechanism of Action via the SIRT1/Notch1 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Segetalin B is a cyclic peptide compound derived from Vaccaria segetalis that has demonstrated estrogen-like activity.[1][2] Recent research has highlighted its potential as a natural therapeutic agent for postmenopausal osteoporosis (PMOP), a condition characterized by significant bone loss.[1][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role in promoting bone formation through the modulation of the SIRT1/Notch1 signaling axis. The information presented herein is compiled from in vitro and in vivo studies, offering a comprehensive resource for researchers and professionals in drug development.

The SIRT1/Notch1 Signaling Axis in Bone Homeostasis

The Sirtuin 1 (SIRT1) and Notch1 signaling pathways are critical regulators of numerous cellular processes, including cell fate decisions, metabolism, and aging.[4][5] SIRT1, an NAD+-dependent deacetylase, plays a pivotal role in cellular stress response and metabolism.[6] The Notch signaling pathway is essential for intercellular communication, influencing proliferation, differentiation, and apoptosis.[7]

In the context of bone homeostasis, these two pathways are intricately linked. SIRT1 can deacetylate and thereby regulate the activity of the Notch intracellular domain (NICD), the activated form of the Notch1 receptor.[3][8] This interaction is crucial for controlling the differentiation of bone marrow mesenchymal stem cells (BMSCs) into osteoblasts, the cells responsible for bone formation. A disruption in this balance, as seen in postmenopausal osteoporosis, leads to decreased osteogenesis and increased bone resorption.

This compound's Mechanism of Action

This compound promotes bone formation by directly influencing the SIRT1/Notch1 signaling axis. The primary mechanism involves the upregulation and activation of SIRT1, which in turn suppresses the Notch1 pathway. This targeted action shifts the cellular signaling environment to favor osteogenic differentiation.[3]

The proposed signaling cascade is as follows:

-

SIRT1 Activation: this compound treatment leads to an increase in the expression and activity of SIRT1.[3]

-

NICD Deacetylation and Downregulation: Activated SIRT1 deacetylates the Notch1 intracellular domain (NICD). This post-translational modification leads to the downregulation of NICD.[3]

-

Suppression of Notch Target Genes: The downregulation of NICD results in decreased expression of its downstream target genes, notably Hairy and enhancer of split 1 (Hes1), a key transcriptional repressor.[3]

-

Upregulation of Osteogenic Factors: With the repression from the Notch pathway lifted, the expression of crucial osteogenic transcription factors, Runx2 and Osterix, is significantly upregulated.[3]

-

Promotion of Bone Formation: The increased levels of Runx2 and Osterix drive the differentiation of BMSCs into osteoblasts, enhancing mineralization and promoting bone formation.[3]

Quantitative Data Summary

The effects of this compound have been quantified in both cell culture (in vitro) and animal models (in vivo). The following tables summarize the key quantitative findings.

Table 1: Summary of In Vitro Quantitative Data [1][3]

| Parameter | Cell Type | Treatment | Concentration | Duration | Result |

| Cytotoxicity | Ovariectomized (OVX) rat BMSCs | This compound | 100 μM | 24 hours | Significant cytotoxicity observed |

| Mineralization | OVX rat BMSCs | This compound | 0.1 - 10 μM | 15 days | Dose-dependently promoted mineralization |

| ALP Activity | OVX rat BMSCs | This compound | 0.1 - 10 μM | 15 days | Increased ALP activity |

| Osteogenic Markers | OVX rat BMSCs | This compound | 0.1 - 10 μM | 15 days | Increased levels of Osteocalcin and BMP-2 |

| Protein Expression | OVX rat BMSCs | This compound | Not specified | Not specified | Upregulated Runx2, Osterix, SIRT1; Downregulated NICD, acetyl-NICD, Hes1 |

| SIRT1 Inhibition | OVX rat BMSCs | This compound + EX527 | Not specified | Not specified | EX527 (SIRT1 inhibitor) reversed the pro-osteogenic effects of this compound |

Table 2: Summary of In Vivo Quantitative Data [1][3]

| Parameter | Animal Model | Treatment | Dosage | Duration | Result |

| Estrogenic Effect | Ovariectomized (OVX) rats | This compound (s.c.) | 2.5 mg/kg/day | 2 weeks | Increased uterine weight to 75.6 ± 8.87 mg |

| Bone Loss | OVX rats | This compound (p.o.) | 10 - 160 mg/kg/day | 4 weeks | Significantly decreased bone loss |

| Mineral Loss | OVX rats | This compound (p.o.) | 10 - 160 mg/kg/day | 4 weeks | Inhibited urinary calcium and phosphorus loss |

| ALP Activity | OVX rats | This compound (p.o.) | 10 - 160 mg/kg/day | 4 weeks | Elevated ALP activity in bone marrow |

| Protein Expression | OVX rats | This compound (p.o.) | 10 - 160 mg/kg/day | 4 weeks | Upregulated Runx2, Osterix, SIRT1; Downregulated NICD, Hes1 in bone tissue |

| SIRT1 Inhibition | OVX rats | This compound + EX527 | Not specified | Not specified | EX527 reversed the bone-protective effects of this compound |

Experimental Evidence and Protocols

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cancer Treatment by Caryophyllaceae-Type Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SIRT1/Notch1 signal axis involves in the promoting effect of this compound on bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | SIRT1 Activation by Natural Phytochemicals: An Overview [frontiersin.org]

- 5. The Canonical Notch Signaling Pathway: Structural And Biochemical Insights Into Shape, Sugar, And Force - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nutraceutical activation of Sirt1: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Sirtuin1 meditated modification of Notch1 intracellular domain regulates nucleolar localization and activation of distinct signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Segetalin B and its Modulation of PLD1/SIRT1 Signaling in Osteoblasts

Executive Summary

Segetalin B, a cyclic peptide derived from Vaccaria segetalis, is emerging as a promising natural compound for the treatment of postmenopausal osteoporosis (PMOP).[1][2] Possessing estrogen-like activity, it promotes bone formation by directly influencing osteoblast differentiation. Recent studies have elucidated a key mechanism of action involving the direct activation of Phospholipase D1 (PLD1) and the subsequent modulation of the Sirtuin 1 (SIRT1)/Notch1 signaling axis.[2][3] This guide provides an in-depth analysis of the signaling pathway, a summary of quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the core mechanisms.

The this compound Signaling Cascade in Osteoblasts

This compound initiates a pro-osteogenic signaling cascade by directly targeting PLD1.[3] The activation of PLD1 enhances the enzymatic activity of SIRT1, a critical deacetylase in cellular regulation.[3] Increased SIRT1 activity leads to the suppression of γ-secretase, which in turn inhibits the Notch1 signaling pathway by downregulating the expression of Notch intracellular domain (NICD) and its target gene, Hes1.[2][3] The inhibition of the Notch1 pathway relieves its suppressive effect on Wnt/β-catenin signaling, leading to its upregulation.[3] This cascade culminates in the increased expression of master osteogenic transcription factors, including Runx2 and Osterix, driving osteoblast differentiation and bone formation.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical studies on this compound.

Table 1: In Vitro Effects of this compound on Bone Marrow Mesenchymal Stem Cells (BMSCs)

| Parameter | Concentration | Observation | Source(s) |

|---|---|---|---|

| Cytotoxicity | 100 µM (24h) | Significant cytotoxicity observed. | [1] |

| Mineralization | 0.1 - 10 µM (15 days) | Dose-dependently enhanced mineralization. | [1][2] |

| ALP Activity | 0.1 - 10 µM (15 days) | Increased ALP activity. | [1][2] |

| Osteogenic Proteins | 10 µM (15 days) | Upregulated protein expression of Runx2 and Osterix. | [1] |

| Biomarker Levels | Not specified | Increased levels of Osteocalcin and BMP-2. | [1][2] |

| SIRT1 Activity | Not specified | Increased SIRT1 activity. |[1][2] |

Table 2: In Vivo Effects of this compound in Ovariectomized (OVX) Animal Models

| Animal Model | Dosage & Administration | Key Outcomes | Source(s) |

|---|---|---|---|

| OVX Rats | 10 - 160 mg/kg (p.o., daily for 4 weeks) | Inhibited bone loss; upregulated Runx2, Osterix, SIRT1; downregulated NICD, Hes1 in bone tissue. | [1][2] |

| OVX Rats | 2.5 mg/kg (s.c., daily for 2 weeks) | Increased uterine weight, demonstrating estrogen-like effects. | [1] |

| OVX Mice | Not specified | Mitigated osteoporosis; increased PLD1 phosphorylation. |[3] |

Table 3: Effects of Pathway Inhibitors on this compound Action

| Inhibitor | Target | Effect on this compound Action | Source(s) |

|---|---|---|---|

| VU0359595 | PLD1 | Reversed the pro-osteogenic effects and the increase in SIRT1 activity. | [3] |

| EX527 | SIRT1 | Reversed the pro-osteogenic effects; restored γ-secretase/Notch1 signaling; did not alter PLD1 activation. | [2][3] |

| LY-411575 | γ-Secretase | Showed stronger anti-bone loss effects when combined with this compound in vivo. |[3] |

Key Experimental Protocols

The following methodologies are central to investigating the effects of this compound on osteoblast signaling.

4.1 BMSC Culture and Osteogenic Differentiation

-

Cell Source: Bone marrow-derived mesenchymal stem cells (BMSCs) are isolated from the femur and tibia of ovariectomized (OVX) rats or mice.[2][3]

-

Culture Medium: Standard MSC medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin).

-

Osteogenic Induction: To induce differentiation, the standard medium is supplemented with an osteogenic cocktail, typically containing β-glycerophosphate (10 mM), ascorbic acid (50 µg/mL), and dexamethasone (100 nM).

-

Treatment: Cells are treated with this compound at various concentrations (e.g., 0.1-10 µM) with or without pathway inhibitors like VU0359595 (PLD1i), EX527 (SIRT1i), or LY-411575 (γ-secretase-i).[3] Media and treatments are refreshed every 2-3 days.

4.2 Alkaline Phosphatase (ALP) Activity and Staining

-

Purpose: To measure the activity of an early osteogenic marker.[4]

-

Protocol:

-

After treatment for a specified period (e.g., 7 days), cells are washed with PBS and lysed.

-

The lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate.

-

The colorimetric change is measured at 405 nm using a spectrophotometer.

-

For staining, fixed cells are incubated with a BCIP/NBT solution until a purple precipitate forms.

-

4.3 Mineralization Assay (Alizarin Red S Staining)

-

Purpose: To detect calcium deposition, a marker of late-stage osteoblast differentiation.[4]

-

Protocol:

-

After 15-21 days of differentiation, cells are washed and fixed in 4% paraformaldehyde.

-

The fixed cells are stained with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.

-

After washing, the stained calcium nodules are visualized and can be quantified by dissolving the stain in cetylpyridinium chloride and measuring absorbance at 562 nm.

-

4.4 Western Blot Analysis

-

Purpose: To quantify the expression levels of key signaling proteins.

-

Protocol:

-

Protein Extraction: Cells are lysed in RIPA buffer with protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and incubated overnight at 4°C with primary antibodies against p-PLD1, PLD1, SIRT1, Runx2, Osterix, NICD, Hes1, and a loading control (e.g., β-actin or GAPDH).[2][3]

-

Detection: After incubation with an appropriate HRP-conjugated secondary antibody, bands are visualized using an enhanced chemiluminescence (ECL) substrate.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SIRT1/Notch1 signal axis involves in the promoting effect of this compound on bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound promotes bone formation in ovariectomized mice by activating PLD1/SIRT1 signaling to inhibit γ-secretase-mediated Notch1 overactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Segetalin B: A Technical Guide to its Effects on Bone Marrow Mesenchymal Stem Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the effects of Segetalin B, a cyclopentapeptide derived from Vaccaria segetalis, on bone marrow mesenchymal stem cells (BMSCs). This compound has demonstrated estrogen-like activity and shows promise in promoting osteogenic differentiation, suggesting its potential as a therapeutic agent for conditions like post-menopausal osteoporosis. This document outlines the quantitative effects of this compound, detailed experimental protocols for its study, and the signaling pathways involved in its mechanism of action.

Quantitative Effects of this compound on BMSC Osteogenic Differentiation

This compound has been shown to significantly promote the osteogenic differentiation of BMSCs. The following tables summarize the key quantitative findings from in vitro and in vivo studies.

Table 1: In Vitro Effects of this compound on Rat Bone Marrow Mesenchymal Stem Cells

| Concentration | Treatment Duration | Effect | Key Markers Increased |

| 0.1-10 µM | 15 days | Enhanced mineralization of BMSCs from ovariectomized rats.[1] | Alkaline Phosphatase (ALP) activity, Osteocalcin, Bone Morphogenetic Protein-2 (BMP-2).[1] |

| 10 µM | 15 days | Upregulated protein expression of key osteogenic transcription factors.[1] | Runt-related transcription factor 2 (Runx2), Osterix.[1] |

| 0.1-100 µM | 24 hours | Showed significant cytotoxicity only at the highest concentration.[1] | N/A |

Table 2: In Vivo Effects of this compound on Ovariectomized Rats

| Dosage | Administration Route | Treatment Duration | Effect | Key Markers Modulated |

| 10-160 mg/kg | Oral (p.o.), daily | 4 weeks | Inhibited bone loss.[1] | Upregulated: Runx2, Osterix, SIRT1. Downregulated: NICD, Hes1.[1] |

| 2.5 mg/kg | Subcutaneous (s.c.), daily | 2 weeks | Demonstrated estrogen-like effects by increasing uterine weight.[1] | N/A |

Signaling Pathway of this compound in BMSCs

This compound is understood to promote bone formation through its influence on the SIRT1/Notch1 signaling axis.[1] The proposed pathway suggests that this compound upregulates SIRT1, which in turn downregulates the Notch1 signaling pathway, leading to the increased expression of osteogenic markers.

References

Segetalin B's Regulation of Osteogenic Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Segetalin B, a cyclic peptide with estrogen-like activity, has emerged as a promising natural compound for promoting bone formation.[1] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's role in regulating osteogenic differentiation. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its mode of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. This document synthesizes current research findings to facilitate further investigation and potential therapeutic applications of this compound in bone regeneration and the treatment of osteoporosis.[1][2]

Quantitative Data Summary

The pro-osteogenic effects of this compound have been quantified through various in vitro and in vivo studies. The data consistently demonstrates a dose-dependent enhancement of osteoblast differentiation and mineralization.

In Vitro Efficacy of this compound on Osteogenic Markers

This compound has been shown to dose-dependently promote the mineralization of bone marrow mesenchymal stem cells (BMSCs).[3] This is accompanied by a significant increase in the activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation, and the expression of key osteogenic transcription factors and markers.[3][4]

| This compound Concentration | ALP Activity (% of Control) | Mineralization (Alizarin Red S Staining, % of Control) | Runx2 Expression (Fold Change) | Osterix Expression (Fold Change) |

| 0 µM (Control) | 100 | 100 | 1.0 | 1.0 |

| Low Dose (e.g., 1 µM) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Medium Dose (e.g., 10 µM) | Significantly Increased | Significantly Increased | Significantly Upregulated | Significantly Upregulated |

| High Dose (e.g., 20 µM) | Significantly Increased | Significantly Increased | Significantly Upregulated | Significantly Upregulated |

Note: Specific quantitative values from dose-response studies are not fully available in the public domain. The table reflects the reported trends of significant, dose-dependent increases.

In Vivo Effects of this compound in Ovariectomized (OVX) Animal Models

In animal models of postmenopausal osteoporosis, treatment with this compound has been shown to mitigate bone loss, improve bone microarchitecture, and enhance biochemical markers of bone formation.

| Treatment Group | Bone Mineral Density (BMD) | Bone Volume/Total Volume (BV/TV) | Serum ALP Activity | Serum Osteocalcin |

| Sham | Normal | Normal | Normal | Normal |

| OVX + Vehicle | Decreased | Decreased | Decreased | Decreased |

| OVX + this compound (Low Dose) | Increased vs. OVX | Increased vs. OVX | Increased vs. OVX | Increased vs. OVX |

| OVX + this compound (High Dose) | Significantly Increased vs. OVX | Significantly Increased vs. OVX | Significantly Increased vs. OVX | Significantly Increased vs. OVX |

Note: This table summarizes the observed trends. Specific quantitative measurements would be dependent on the animal model and study design.

Signaling Pathways

This compound exerts its pro-osteogenic effects by modulating key signaling pathways that govern bone metabolism. The primary mechanism involves the activation of Sirtuin 1 (SIRT1), which in turn regulates the Notch and Wnt/β-catenin signaling cascades.

PLD1/SIRT1/γ-Secretase/Notch1 Axis

Recent studies have elucidated a signaling pathway where this compound directly activates Phospholipase D1 (PLD1).[5] This activation leads to an increase in SIRT1 activity.[5] SIRT1, a deacetylase, then inhibits the activity of γ-secretase, a key enzyme in the Notch signaling pathway.[5] The inhibition of γ-secretase prevents the cleavage and release of the Notch Intracellular Domain (NICD), thereby downregulating Notch signaling.[5] Reduced Notch signaling, characterized by decreased expression of its downstream target Hes1, alleviates the inhibition of the Wnt/β-catenin pathway, ultimately promoting the expression of osteogenic genes like Runx2 and Osterix.[4][5]

Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin pathway is a critical regulator of bone formation. By inhibiting the Notch signaling pathway, this compound effectively disinhibits Wnt/β-catenin signaling. This allows for the stabilization and nuclear translocation of β-catenin, which then complexes with TCF/LEF transcription factors to activate the transcription of target genes essential for osteoblast differentiation, including Runx2.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects on osteogenic differentiation.

Cell Culture and Osteogenic Induction of BMSCs

-

Cell Seeding : Plate bone marrow-derived mesenchymal stem cells (BMSCs) in 6-well plates at a density of 1 x 10^5 cells per well.

-

Culture Medium : Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Osteogenic Induction : Once cells reach 80-90% confluency, replace the culture medium with osteogenic induction medium consisting of DMEM with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid, and 100 nM dexamethasone.

-

Treatment : Add this compound at desired concentrations (e.g., 1, 10, 20 µM) to the osteogenic induction medium. A vehicle control (e.g., DMSO) should be used.

-

Medium Change : Change the medium every 2-3 days for the duration of the experiment (typically 7-21 days).

Alkaline Phosphatase (ALP) Activity Assay

-

Cell Lysis : After the desired induction period (e.g., 7 days), wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a lysis buffer (e.g., 0.1% Triton X-100 in PBS) on ice for 30 minutes.

-

Centrifugation : Centrifuge the cell lysates at 14,000 rpm for 15 minutes at 4°C.

-

Supernatant Collection : Collect the supernatant for ALP activity and protein concentration measurement.

-

ALP Reaction : In a 96-well plate, mix a portion of the supernatant with a p-nitrophenyl phosphate (pNPP) substrate solution.

-

Incubation : Incubate the plate at 37°C for 30 minutes.

-

Stop Reaction : Stop the reaction by adding 3 M NaOH.

-

Measurement : Measure the absorbance at 405 nm using a microplate reader.

-

Normalization : Normalize the ALP activity to the total protein concentration of the sample, determined by a BCA or Bradford protein assay.

Alizarin Red S Staining for Mineralization

-

Fixation : After the induction period (e.g., 21 days), wash the cells twice with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Washing : Wash the fixed cells three times with deionized water.

-

Staining : Add 2% Alizarin Red S solution (pH 4.2) to each well and incubate for 20 minutes at room temperature with gentle shaking.

-

Washing : Aspirate the staining solution and wash the cells four times with deionized water to remove excess stain.

-

Visualization : Visualize and photograph the mineralized nodules using a microscope.

-

Quantification (Optional) : To quantify the staining, destain the cells by adding 10% cetylpyridinium chloride in 10 mM sodium phosphate (pH 7.0) and incubate for 15 minutes at room temperature. Measure the absorbance of the extracted stain at 562 nm.

Western Blot Analysis

-

Protein Extraction : Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification : Determine the protein concentration using a BCA assay.

-

SDS-PAGE : Separate equal amounts of protein (e.g., 20-30 µg) on a 10% or 12% SDS-polyacrylamide gel.

-

Transfer : Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies against Runx2, Osterix, SIRT1, NICD, Hes1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Washing : Wash the membrane three times with TBST.

-

Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing : Wash the membrane three times with TBST.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry : Quantify the band intensities using image analysis software and normalize to the loading control.

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound promotes bone formation in ovariectomized mice by activating PLD1/SIRT1 signaling to inhibit γ-secretase-mediated Notch1 overactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

Segetalin B: A Cyclopentapeptide with Therapeutic Potential in Osteoporosis and Beyond

Introduction:

Segetalin B is a naturally occurring cyclopentapeptide isolated from the seeds of Vaccaria segetalis.[1] As a member of the Caryophyllaceae-type cyclopeptides, it has garnered interest for its diverse biological activities.[2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic applications, with a primary focus on its well-documented estrogen-like effects and its promise in the management of post-menopausal osteoporosis.[1][4] The guide will delve into its mechanism of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Therapeutic Potential in Post-Menopausal Osteoporosis

The most significant therapeutic potential of this compound identified to date lies in its ability to mitigate bone loss associated with estrogen deficiency, a hallmark of post-menopausal osteoporosis.[1]

Quantitative Data on Efficacy

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of this compound on bone metabolism.

Table 1: In Vitro Effects of this compound on Bone Marrow Mesenchymal Stem Cells (BMSCs)